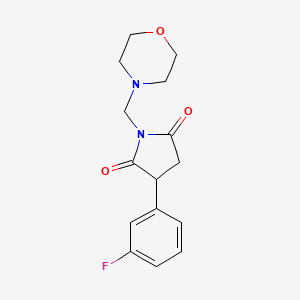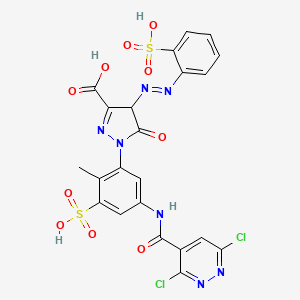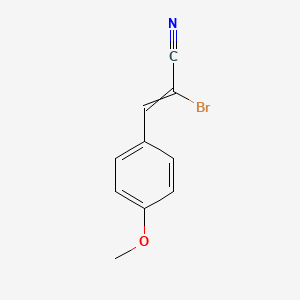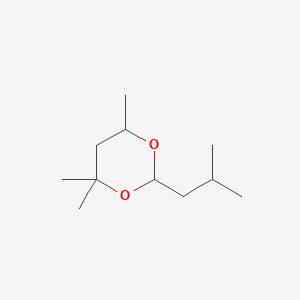
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with isobutyraldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
科学研究应用
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione
- Triphenylmethane
Uniqueness
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and applications, making it a valuable compound for specific research and industrial purposes.
属性
CAS 编号 |
66802-58-2 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-8(2)6-10-12-9(3)7-11(4,5)13-10/h8-10H,6-7H2,1-5H3 |
InChI 键 |
REWCDPLVKRCMPE-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC(O1)CC(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


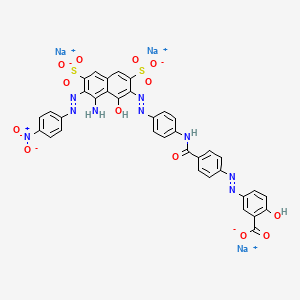




![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
